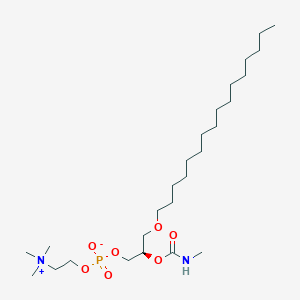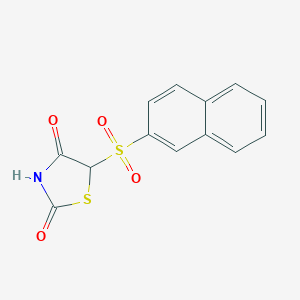
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione, also known as NADPH oxidase inhibitor, is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications in various diseases. This compound is a potent inhibitor of NADPH oxidase, an enzyme that produces reactive oxygen species (ROS) in cells, and has been shown to have beneficial effects in several disease models.
Wirkmechanismus
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor exerts its therapeutic effects by inhibiting the activity of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase, an enzyme that produces ROS in cells. ROS are highly reactive molecules that can damage cellular components and contribute to the development of various diseases. By inhibiting 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor reduces ROS levels and protects cells from oxidative damage.
Biochemische Und Physiologische Effekte
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to have several biochemical and physiological effects in cells and tissues. These include reduction of oxidative stress, inhibition of inflammation, improvement of vascular function, inhibition of tumor growth and metastasis, improvement of glucose metabolism, and protection against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has several advantages for lab experiments, including its specificity for 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase and its ability to inhibit ROS production. However, it also has some limitations, such as its potential toxicity at high doses and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor. These include the identification of new and more potent inhibitors, the development of targeted delivery systems, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanisms of action in different cell types and tissues. Additionally, further research is needed to better understand the potential toxicity and side effects of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor, as well as its optimal dosage and administration.
Synthesemethoden
The synthesis of 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione involves the reaction of 2-naphthalenesulfonic acid with thiosemicarbazide in the presence of a base, followed by cyclization with chloroacetic acid. The final product is obtained by treatment with sodium hydroxide and purification through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, cancer, diabetes, and neurodegenerative disorders. In cardiovascular diseases, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to reduce oxidative stress and inflammation, leading to improved vascular function and reduced risk of atherosclerosis. In cancer, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to inhibit tumor growth and metastasis by reducing ROS levels and inhibiting angiogenesis. In diabetes, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to improve insulin sensitivity and reduce oxidative stress, leading to improved glucose metabolism. In neurodegenerative disorders, 5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione oxidase inhibitor has been shown to reduce oxidative stress and inflammation, leading to improved cognitive function and reduced risk of neurodegeneration.
Eigenschaften
CAS-Nummer |
125518-46-9 |
|---|---|
Produktname |
5-(2-Naphthalenylsulfonyl)-2,4-thiazolidinedione |
Molekularformel |
C13H9NO4S2 |
Molekulargewicht |
307.3 g/mol |
IUPAC-Name |
5-naphthalen-2-ylsulfonyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H9NO4S2/c15-11-12(19-13(16)14-11)20(17,18)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,12H,(H,14,15,16) |
InChI-Schlüssel |
ITLAZBMGSXRIEF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3C(=O)NC(=O)S3 |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3C(=O)NC(=O)S3 |
Synonyme |
5-(2-naphthalenylsulfonyl)-2,4-thiazolidinedione AY 31637 AY-31,637 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



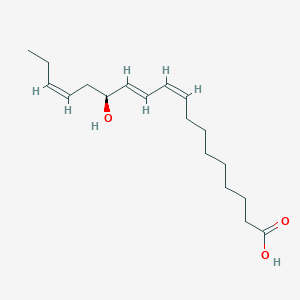
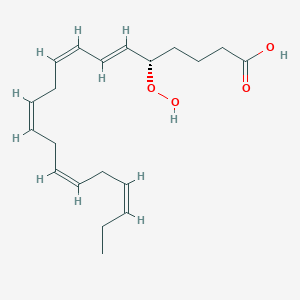
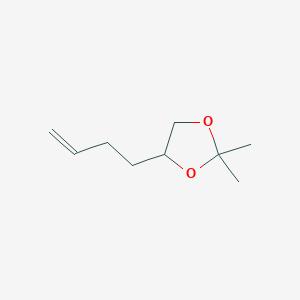
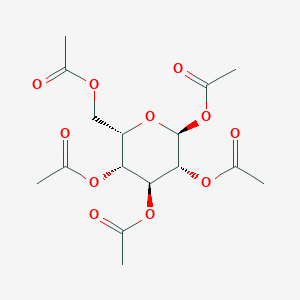
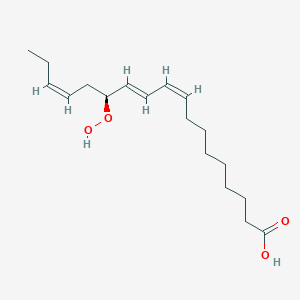
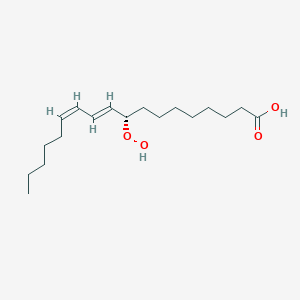
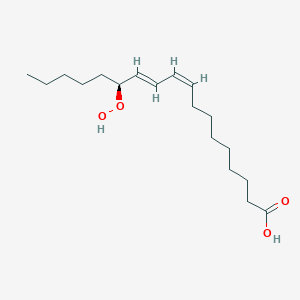
![1-[5-(Trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B163670.png)
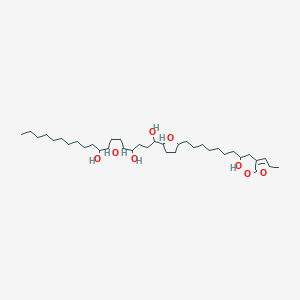
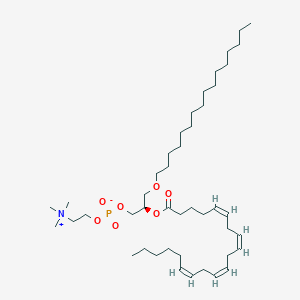
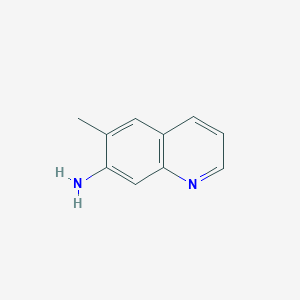
![1,3,5-Triazatricyclo[3.3.1.13,7]decan-7-OL](/img/structure/B163681.png)
